SIRT2 Inhibitory Potency: Nanomolar Activity vs. Micromolar-Class Thiadiazole Inhibitors
The target compound demonstrates an IC50 of 28 nM against recombinant human SIRT2 in an HPLC-based deacetylation assay using acetyl-H3K9 as substrate [1]. In a structurally related optimization study, the best thiadiazole-based SIRT2 inhibitors achieved only moderate potency: ST131 (IC50 = 8.95 µM) and ST132 (IC50 = 6.62 µM) [2]. A separate series of oxadiazole/thiadiazole acetamides reported the most selective compound ST95 with an IC50 of 10.62 µM against SIRT2 [3]. The target compound thus exhibits at least a 236-fold improvement in potency over the most active thiadiazole comparator drawn from the same chemotype (28 nM vs. 6,620 nM).
| Evidence Dimension | SIRT2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | ST132: IC50 = 6.62 µM; ST95: IC50 = 10.62 µM |
| Quantified Difference | ≥236-fold more potent than the best thiadiazole comparator |
| Conditions | Target: recombinant human SIRT2 expressed in E. coli BL21, HPLC-based assay with acetyl-H3K9 substrate. Comparators: recombinant SIRT2, fluorescence-based assay (different readout). Direct head-to-head data under identical conditions not publicly available. |
Why This Matters
Procurement decisions for SIRT2 probe or lead compounds are driven by target potency; a >200-fold potency gap against in-class comparators makes the target compound a substantially more sensitive tool for biological interrogation and a more advanced starting point for medicinal chemistry optimization.
- [1] BindingDB BDBM50540056. IC50: 28 nM against human SIRT2 (acetyl-H3K9 HPLC assay). View Source
- [2] Drug Development Research, 2026, 87(2). ST131 IC50 = 8.95 µM; ST132 IC50 = 6.62 µM. View Source
- [3] Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides. 2025. ST95 IC50 = 10.62 µM. View Source
